molecular formula C20H24N2O2S B2791077 3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide CAS No. 899964-23-9

3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide

Cat. No.: B2791077
CAS No.: 899964-23-9
M. Wt: 356.48
InChI Key: AYKLXFSYKRWGIS-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide is a complex organic compound that features a thiophene ring, a quinoline moiety, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide typically involves multiple steps, starting with the formation of the thiophene ring. Common methods for synthesizing thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds or 1,4-dicarbonyl compounds.

The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The final step involves coupling the thiophene and quinoline intermediates with the butanamide group under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the condensation reactions and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Tetrahydroquinoline derivatives

    Substitution Products: Halogenated or alkylated thiophene derivatives

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene and quinoline moieties can participate in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide is unique due to its combination of a thiophene ring and a quinoline moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for research and development .

Biological Activity

3,3-Dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring , a butanamide group , and a tetrahydroquinoline moiety . These structural components contribute to its diverse biological activities. The molecular formula is C20H24N2O2SC_{20}H_{24}N_{2}O_{2}S, with a molecular weight of 356.48 g/mol. The compound's IUPAC name is 3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as an allosteric modulator for specific receptors, influencing their activity through binding interactions.
  • Enzyme Inhibition : Its structural components allow it to interact with enzymes involved in metabolic pathways, potentially inhibiting their function.
  • Chemical Reactivity : The thiophene and quinoline moieties can engage in π-π stacking and hydrogen bonding with biological macromolecules, enhancing its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that thiophene-based compounds can exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : The tetrahydroquinoline structure has been linked to anticancer properties in certain analogs, potentially through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : Some derivatives have shown promise in mitigating inflammatory responses in cellular models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

Structural FeatureEffect on Activity
Thiophene RingEnhances lipophilicity and receptor binding
Tetrahydroquinoline MoietyContributes to anticancer and antimicrobial effects
Butanamide GroupInfluences solubility and pharmacokinetic properties

Studies have shown that modifications to these structural elements can significantly impact the compound's potency and selectivity for its biological targets .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticancer Studies : A study on tetrahydroquinoline derivatives demonstrated that certain modifications could enhance cytotoxicity against breast cancer cell lines .
  • Antimicrobial Screening : Research on thiophene derivatives indicated promising antimicrobial activity against Gram-positive bacteria .
  • Inflammatory Response Modulation : Compounds similar to this compound were shown to reduce cytokine release in inflammatory models .

Properties

IUPAC Name

3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-20(2,3)13-18(23)21-15-8-9-16-14(12-15)6-4-10-22(16)19(24)17-7-5-11-25-17/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKLXFSYKRWGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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